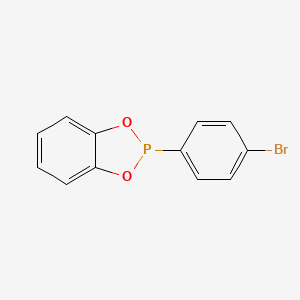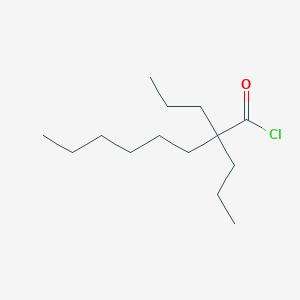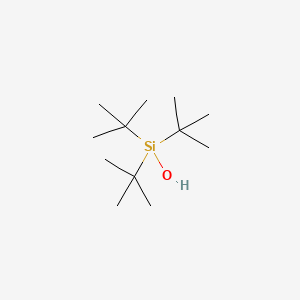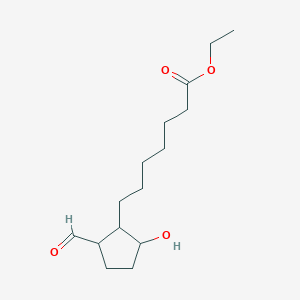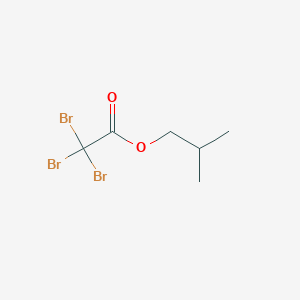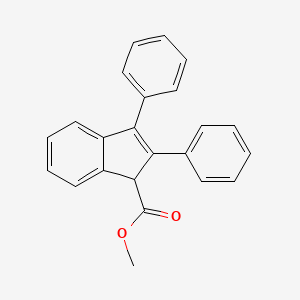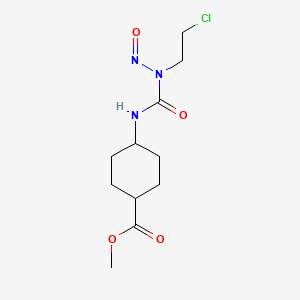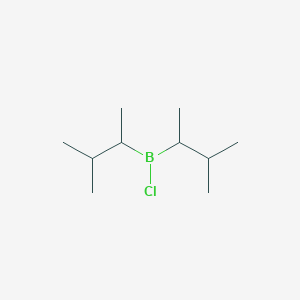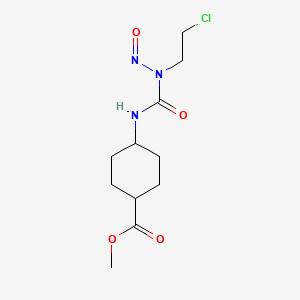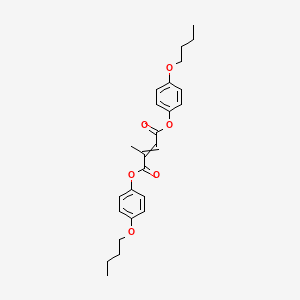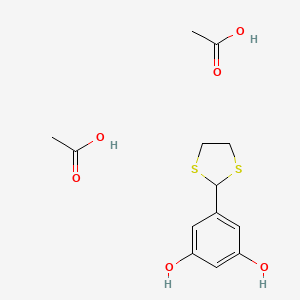
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,3-dithiolane group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol typically involves the reaction of 1,3-dithiolane-2-methanol with aromatic halides and alcohols through alkylation and esterification reactions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents can make the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: A simpler analog without the benzene ring and hydroxyl groups.
1,3-Dithiane: Similar structure but with a six-membered ring.
Benzenediol: Lacks the dithiolane ring but has similar hydroxyl group substitution.
Uniqueness
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is unique due to the combination of the dithiolane ring and the benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
60081-19-8 |
|---|---|
Fórmula molecular |
C13H18O6S2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H10O2S2.2C2H4O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;2*1-2(3)4/h3-5,9-11H,1-2H2;2*1H3,(H,3,4) |
Clave InChI |
LDAOSDGOFUFZER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CSC(S1)C2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


